molecular formula C18H16N2O5 B12143203 N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B12143203
M. Wt: 340.3 g/mol
InChI Key: JXUOLVPYPQKQCI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a 2,3-dioxoindole moiety. The indole-2,3-dione (isatin) core is a pharmacophore known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C18H16N2O5/c1-24-11-7-8-13(15(9-11)25-2)19-16(21)10-20-14-6-4-3-5-12(14)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

JXUOLVPYPQKQCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Substitution on the Phenyl Ring: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the methoxy groups are added to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the indole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the indole moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the indole ring or the acetamide group.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and acetamide structures exhibit promising anticancer properties. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can inhibit the proliferation of various cancer cell lines.

Case Study:
A study conducted on similar indole derivatives demonstrated that some compounds achieved IC50 values below 10 µM against breast cancer cells, indicating strong potential for therapeutic applications .

Antimicrobial Properties

The compound has shown effectiveness against a range of bacterial strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 30 µg/mL

Enzyme Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Study:
In a series of synthesized compounds evaluated for acetylcholinesterase inhibition, this compound exhibited an IC50 value of 4 µM, suggesting significant inhibitory activity .

Mechanistic Studies

The compound's structure allows for investigations into its mechanism of action at the molecular level. It can serve as a lead compound for designing new drugs targeting specific biological pathways.

Research Insights:
Studies using molecular docking techniques have revealed that the compound interacts favorably with active sites of target enzymes, providing insights into its potential therapeutic mechanisms.

Future Directions in Research

The ongoing research on this compound suggests several avenues for future exploration:

  • Synthesis of Derivatives : Developing analogs with modified structures to enhance biological activity and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.
  • Combination Therapies : Investigating the effects of this compound in combination with other drugs to enhance treatment outcomes for cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.

    Pathways Involved: The compound may affect signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Isoindole-1,3-dione Derivatives

Compounds like N-(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide () replace the indole-2,3-dione with an isoindole-1,3-dione scaffold. Such derivatives are reported as matrix metalloproteinase (MMP) inhibitors, with hydroxyalkoxy side chains (e.g., 13b–13l) enhancing solubility and hydrogen-bonding interactions .

Substituted Indole-2,3-dione Derivatives
  • The propargyl group may enable click chemistry applications, unlike the target compound’s dimethoxyphenyl group .
  • N-(4-Methylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide (): Replacing methoxy with a methyl group reduces electron donation, which could diminish interactions with polar enzyme active sites .

Functional Group Modifications

Benzyl and Fluorophenyl Substituents

Derivatives such as N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}acetamide () incorporate fluorinated benzyl groups. Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in proteins, a feature absent in the target compound’s dimethoxyphenyl group .

Hydroxyalkoxy Side Chains

Compounds like 13b–13l () feature hydroxyethoxy or hydroxypropoxy chains, improving water solubility and enabling hydrogen bonding with MMP catalytic zinc ions. The target compound lacks such polar side chains, suggesting divergent biological targets .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Biological Activity Molecular Weight Notable Properties
Target Compound Indole-2,3-dione 2,4-Dimethoxyphenyl Potential kinase inhibition ~342.3 g/mol High lipophilicity, moderate solubility
N-(2-Benzyl-isoindol-5-yl)acetamide Isoindole-1,3-dione Benzyl, hydroxyalkoxy MMP-7/-13 inhibition 591–633 g/mol Enhanced solubility, hydrogen bonding
2-(5-Chloro-2,3-dioxoindol-1-yl)-acetamide Indole-2,3-dione 5-Chloro, propargyl Antimicrobial/click chemistry 276.7 g/mol Electron-withdrawing, reactive alkyne
Apremilast () Isoindole-1,3-dione Ethoxy, methoxyphenyl, sulfonyl PDE4 inhibition (psoriasis) 460.5 g/mol FDA-approved, oral bioavailability

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its effects on cancer cells, antibacterial activity, and molecular interactions.

Chemical Structure and Properties

The compound's chemical formula is C22H25N3O6C_{22}H_{25}N_{3}O_{6}, with a molecular weight of 415.45 g/mol. The structure features a dimethoxyphenyl group and an indole derivative, which are known to contribute to various biological activities.

1. Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the indole moiety is often associated with the inhibition of cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

2. Antibacterial Activity

Research has highlighted the antibacterial potential of related compounds. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

  • Efficacy : Compounds similar to this compound have shown promising results in inhibiting bacterial growth in vitro .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of related indole derivatives, compounds were tested against various cancer cell lines including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting a potent anticancer effect .

CompoundCell LineIC50 (µM)Reference
Compound 13A-431< 10
Compound 22Jurkat< 15

Case Study 2: Antibacterial Testing

Another study focused on evaluating the antibacterial activity of similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the substituents on the phenyl ring significantly influenced antibacterial potency.

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL

Molecular Interactions

Computational studies have provided insights into how this compound interacts with target proteins. Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in binding affinity to targets involved in apoptosis and bacterial metabolism.

Q & A

Q. Optimization Strategies :

  • Catalysts : Employ coupling agents like EDC/HOBt to enhance amide bond formation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Maintain 60–80°C during substitution to minimize side reactions .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Q. Advanced Characterization Workflow :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at C2/C4 of phenyl, indole dioxo groups).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

Mass Spectrometry (HRMS) : Validate molecular formula (C₁₈H₁₆N₂O₅) and detect fragmentation patterns .

X-ray Crystallography :

  • Use SHELX programs for structure refinement.
  • Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to assess conformational stability .

What in vitro methodologies are appropriate for evaluating the compound’s cytotoxic activity against cancer cell lines?

Q. Experimental Design :

  • Cell Lines : Test against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Assays :
    • MTT Assay : Measure IC₅₀ values after 48–72 hours of exposure.
    • Apoptosis Detection : Use Annexin V/PI staining with flow cytometry.
  • Controls : Include cisplatin as a positive control and DMSO as a vehicle control .

Q. Data Interpretation :

  • Compare dose-response curves across cell lines to identify selectivity.
  • Validate results with clonogenic assays to assess long-term cytotoxicity .

How do structural modifications (e.g., methoxy positioning) influence the compound’s bioactivity and receptor binding?

Q. Structure-Activity Relationship (SAR) Insights :

  • Methoxy Groups :
    • 2,4-Dimethoxy Substitution : Enhances lipophilicity and membrane permeability compared to mono-methoxy analogs.
    • Positional Effects : 2,4-substitution on phenyl reduces steric hindrance, improving indole-amide planar alignment .
  • Indole Dioxo Motif : Critical for hydrogen bonding with kinase ATP pockets (e.g., CDK2 inhibition) .

Q. Advanced SAR Strategies :

  • Synthesize derivatives with halogen (Cl, F) or methyl substitutions on the indole ring.
  • Use molecular docking (AutoDock Vina) to predict binding affinity variations .

What strategies are effective in analyzing conflicting cytotoxicity data across experimental models?

Q. Contradiction Resolution Framework :

Assay Conditions :

  • Compare cell culture media (e.g., FBS concentration) and incubation times.
  • Control for pH and temperature fluctuations during treatment .

Metabolic Variability :

  • Use isogenic cell lines to eliminate genetic background effects.
  • Validate results with 3D spheroid models for improved physiological relevance .

Statistical Robustness :

  • Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

How do hydrogen-bonding interactions observed in crystallographic studies inform the compound’s stability and solubility?

Q. Crystallographic Analysis :

  • Key Interactions :
    • N–H···O bonds between the indole dioxo group and adjacent molecules form R₂²(10) dimers, enhancing crystal packing .
    • Methoxy groups participate in weak C–H···O interactions, contributing to lattice stability .
      Implications :
  • High crystallinity correlates with low aqueous solubility; consider amorphous formulations for in vivo studies.
  • Solubility can be improved via co-crystallization with cyclodextrins .

What are the key challenges in purifying this compound, and how can chromatographic techniques be optimized?

Q. Purification Challenges :

  • By-Products : Unreacted indole intermediates and dimerized side products.
  • Polarity Issues : The compound’s moderate polarity complicates silica gel separation.

Q. Optimized Chromatography :

  • Mobile Phase : Use gradient elution (hexane → ethyl acetate → methanol) for better resolution.
  • HPLC Conditions :
    • Column: C18 reverse-phase.
    • Solvent: Acetonitrile/water (70:30) with 0.1% TFA.
    • Detection: UV at 254 nm .

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